molecular formula C14H19N3O3S B6719304 N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B6719304
M. Wt: 309.39 g/mol
InChI Key: YQGUCFNZCUFMIW-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-4-12-15-13(16-20-12)14(2,3)17-21(18,19)10-11-8-6-5-7-9-11/h5-9,17H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGUCFNZCUFMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C)(C)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve scaling up the one-pot method described above, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or DMF, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the oxadiazole ring or the sulfonamide moiety.

Mechanism of Action

The mechanism of action of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like carbonic anhydrase, thereby affecting various physiological processes . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide is unique due to its specific structural features, such as the 1,2,4-oxadiazole ring and the sulfonamide group, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields further highlight its uniqueness compared to similar compounds.

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